molecular formula C23H24N4O3 B2831450 4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide CAS No. 1993621-83-2

4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide

Cat. No. B2831450
CAS RN: 1993621-83-2
M. Wt: 404.47
InChI Key: VTSMTFFDULMNKP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and structural features. These include a methoxy group, an imidazo[1,5-a]azepine ring (a type of diazepine ring with a nitrogen atom at positions 1 and 5), a phenyl group, and a benzenecarboximidamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the imidazo[1,5-a]azepine ring might be formed through a cyclization reaction . The methoxy and benzenecarboximidamide groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,5-a]azepine ring is a seven-membered ring with two nitrogen atoms, which would likely impart significant polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the methoxy group might be susceptible to reactions with strong acids or bases, and the imidazo[1,5-a]azepine ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the flexibility of the structure could all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Understanding the synthesis and structural properties of the compound is crucial for its applications. Researchers have synthesized it via Schiff bases reduction route, resulting in the following molecular structures:

Compound 1: 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Compound 2: 2-Methoxy-5-(((phenylamino)methyl)phenol):

Potential Applications

Now let’s explore the unique applications of this compound:

Medicinal Chemistry:
Material Science:
Supramolecular Chemistry:
Biological Studies:
Photophysical Properties:
Catalysis:
Computational Chemistry:
Environmental Applications:

Future Directions

Research into diazepine derivatives and related compounds is ongoing, and new synthetic methods and applications are continually being developed . This compound, with its combination of functional groups, could be of interest for further study.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-29-18-13-11-16(12-14-18)21(24)26-30-23(28)20-19-10-6-3-7-15-27(19)22(25-20)17-8-4-2-5-9-17/h2,4-5,8-9,11-14H,3,6-7,10,15H2,1H3,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSMTFFDULMNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=C3CCCCCN3C(=N2)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C3CCCCCN3C(=N2)C4=CC=CC=C4)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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